molecular formula C29H27N5O4S B2908918 N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide CAS No. 443354-33-4

N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B2908918
CAS No.: 443354-33-4
M. Wt: 541.63
InChI Key: XNVRYVWDQXOACI-UHFFFAOYSA-N
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Description

The compound N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-linked carbamoylmethyl group derived from 4-ethoxyaniline. The quinazolinone nitrogen at position 3 is further functionalized with a propanamide side chain bearing an indole moiety. This structure combines multiple pharmacophoric elements:

  • Quinazolinone: A heterocyclic scaffold associated with kinase inhibition and anticancer activity.
  • Indole-propanamide: Contributes to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O4S/c1-2-38-21-14-12-20(13-15-21)31-27(36)18-39-29-32-25-10-6-4-8-23(25)28(37)34(29)33-26(35)16-11-19-17-30-24-9-5-3-7-22(19)24/h3-10,12-15,17,30H,2,11,16,18H2,1H3,(H,31,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVRYVWDQXOACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Ethoxyaniline Group: The ethoxyaniline group is introduced via nucleophilic substitution reactions, often using ethoxyaniline and suitable leaving groups.

    Attachment of the Indole Moiety: The indole moiety is attached through coupling reactions, such as Suzuki or Heck coupling, using indole derivatives and appropriate catalysts.

    Final Assembly: The final assembly of the compound involves the formation of the amide bond, typically through condensation reactions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: EDCI, DCC

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl/Carbamoyl Linkages

2-Cyano-N-(4-sulfamoylphenyl)ethanamide Derivatives ()

Compounds 13a–e from the International Journal of Molecular Sciences (2014) share a sulfamoylphenyl backbone but differ in substituents:

  • 13a : 4-Methylphenylhydrazinylidene.
  • 13b : 4-Methoxyphenylhydrazinylidene.
Feature Target Compound 13a/13b ()
Core Structure Quinazolinone Cyanoacetamide + arylhydrazine
Key Functional Groups Sulfanyl, carbamoyl, indole Cyano (-C≡N), sulfamoyl (-SO2NH2)
Aromatic Substituents 4-Ethoxyphenyl 4-Methylphenyl (13a), 4-Methoxyphenyl (13b)
Synthetic Route Not specified in evidence Diazonium salt coupling

Key Differences :

  • The target compound lacks the cyano group but incorporates a quinazolinone and indole, which may enhance π-stacking compared to the planar cyanoacetamide in 13a/b.
Sulfonamide-Pyrazole Derivatives ()

The compound 25 from Molecules (2015) features a pyrazole-sulfonamide structure:

  • Core : 3-Pyridinesulfonamide with a trimethylpyrazole substituent.
  • Substituent : 4-Chlorophenylcarbamoyl.
Feature Target Compound Compound 25 ()
Core Structure Quinazolinone Pyridine-sulfonamide + pyrazole
Functional Groups Carbamoyl, sulfanyl Sulfonamide (-SO2NH-), carbamoyl
Halogen Substituents None 4-Chlorophenyl
Bioactivity Clues Not specified Sulfonamide groups often target carbonic anhydrases

Key Differences :

  • The sulfonamide group in compound 25 may confer higher acidity and solubility compared to the sulfanyl-carbamoyl linkage in the target compound.

Propanamide-Based Analogues with Heterocyclic Moieties

Oxadiazole-Thiazole Propanamides ()

The Arab Journal of Pharmaceutical Sciences (2020) describes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides.

Feature Target Compound Oxadiazole-Thiazole Propanamides
Core Structure Quinazolinone Oxadiazole-thiazole hybrid
Sulfanyl Linkage Connects carbamoylmethyl group Connects oxadiazole and thiazole
Aromatic Substituents 4-Ethoxyphenyl Varied phenyl groups (un/substituted)
Synthetic Route Not specified Multi-step: hydrazine, CS2, Na2CO3

Key Differences :

  • The target’s indole moiety may offer stronger hydrophobic interactions compared to substituted phenyl groups .
Isoxazole/Thiazole-Sulfamoyl Compounds ()

Compounds CF2–CF4 from the Journal of Engineering and Applied Sciences (2019) feature isoindoline dione and sulfamoyl groups linked to isoxazole or thiazole.

Feature Target Compound CF2–CF4 ()
Core Structure Quinazolinone Isoxazole/thiazole + isoindoline dione
Functional Groups Carbamoyl, indole Sulfamoyl (-SO2NH2), isoindoline dione
Synthetic Complexity Likely high High (multiple heterocycles)

Key Differences :

  • Sulfamoyl groups in CF2–CF4 may enhance solubility but reduce membrane permeability relative to the target’s carbamoyl group .

Chromen-Pyrazolo-Pyrimidine Derivatives ()

Patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide showcases a fused chromen-pyrazolo-pyrimidine system.

Feature Target Compound Chromen-Pyrazolo-Pyrimidine
Core Structure Quinazolinone Chromen + pyrazolo-pyrimidine
Fluorine Substituents None Dual fluoro groups
Functional Groups Carbamoyl, sulfanyl Sulfonamide (-SO2NH2), carbonyl

Key Differences :

  • Fluorine atoms in the chromen-pyrazolo-pyrimidine compound may enhance metabolic stability and bioavailability, absent in the target compound .

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